molecular formula C8H15ClN2O B13807450 (1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride

(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride

Cat. No.: B13807450
M. Wt: 190.67 g/mol
InChI Key: CUENAFBNXYIFCG-UHFFFAOYSA-N
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Description

(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and saturated heterocycles . Another method involves the removal of protective benzyl groups in the presence of palladium on carbon, followed by hydrolysis with hydrochloric acid, leading to the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Electrophiles: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazoles and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in antimicrobial, antifungal, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-1h-imidazol-2-yl)methanol
  • (1-Cyclohexyl-1h-imidazol-5-yl)methanol
  • (1-Benzyl-1h-imidazol-2-yl)methanol
  • (1-Methyl-1h-imidazol-2-yl)methanol

Uniqueness

(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

[1-(2-methylpropyl)imidazol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-7(2)5-10-4-3-9-8(10)6-11;/h3-4,7,11H,5-6H2,1-2H3;1H

InChI Key

CUENAFBNXYIFCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN=C1CO.Cl

Origin of Product

United States

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